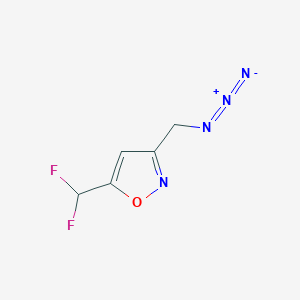

3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole is a heterocyclic compound that features both azidomethyl and difluoromethyl functional groups. The presence of these groups makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole typically involves the introduction of the azidomethyl and difluoromethyl groups onto an oxazole ring. One common method is the radical difluoromethylation of oxazole derivatives, followed by azidomethylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole can undergo a variety of chemical reactions, including:

Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

Reduction: The azide group can be reduced to an amine, which can further participate in various coupling reactions.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azidomethyl group can yield nitro or nitrile compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s utility in synthesis.

Scientific Research Applications

3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Its derivatives are explored for potential therapeutic applications, including as antiviral and anticancer agents.

Mechanism of Action

The mechanism of action of 3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole involves its ability to participate in radical and nucleophilic reactions. The azidomethyl group can generate reactive intermediates that interact with biological targets, while the difluoromethyl group can enhance the compound’s stability and bioavailability. These properties make it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

3-(Azidomethyl)-5-(trifluoromethyl)-1,2-oxazole: Similar structure but with a trifluoromethyl group, which can alter its reactivity and applications.

3-(Azidomethyl)-5-(chloromethyl)-1,2-oxazole:

3-(Azidomethyl)-5-(methyl)-1,2-oxazole: Lacks fluorine atoms, resulting in different chemical properties and applications.

Uniqueness

The presence of both azidomethyl and difluoromethyl groups in 3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole makes it unique compared to its analogs. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the azidomethyl group provides a versatile handle for further functionalization. This combination of properties makes it particularly valuable in the synthesis of complex molecules and in various research applications .

Biological Activity

3-(Azidomethyl)-5-(difluoromethyl)-1,2-oxazole is a compound within the oxazole family, which has garnered attention due to its potential biological activities. The oxazole moiety is known for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

This compound features an azide group, which is known for its reactivity and potential as a bioorthogonal handle in chemical biology. The difluoromethyl group contributes to the lipophilicity and metabolic stability of the compound.

Synthesis

The synthesis of oxazole derivatives typically involves methods such as cyclization reactions involving aldehydes and nitriles. For this compound, a one-pot synthesis approach has been reported that allows for high yields under mild conditions .

Anticancer Activity

Research indicates that compounds containing oxazole moieties exhibit significant anticancer properties. For instance, difluoromethyl-substituted oxazoles have been shown to inhibit histone deacetylase 6 (HDAC6), a target in cancer therapy. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines at low nanomolar concentrations .

Table 1: Anticancer Activity of Oxazole Derivatives

| Compound | Target | IC50 (nM) | Mechanism |

|---|---|---|---|

| DFMO | HDAC6 | <10 | Inhibition of deacetylation |

| 3-Azido-Oxazole | Various Cancer Lines | 50-100 | Induction of apoptosis |

Neuroprotective Effects

In studies focused on neuroprotection, oxazole derivatives have been shown to protect neuronal cells from amyloid-beta-induced toxicity. For example, compounds similar to this compound exhibited protective effects against neurotoxicity in PC12 cells, enhancing cell viability and reducing apoptotic markers .

Case Study: Neuroprotective Effects on PC12 Cells

- Objective : Evaluate the neuroprotective potential of this compound.

- Method : PC12 cells were treated with Aβ25-35 and the compound at varying concentrations.

- Results : Significant increases in cell viability were observed at concentrations as low as 1.25 μg/mL.

Mechanistic Insights

The mechanism of action for the biological activity of this compound may involve modulation of key signaling pathways associated with cell survival and apoptosis. In particular, it has been suggested that such compounds may influence the Akt/GSK-3β/NF-κB signaling pathway, which plays a crucial role in neuronal survival and inflammation .

Properties

IUPAC Name |

3-(azidomethyl)-5-(difluoromethyl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N4O/c6-5(7)4-1-3(10-12-4)2-9-11-8/h1,5H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYEFHSMVPWJENU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1CN=[N+]=[N-])C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.